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Compound of Interest

Compound Name: Ethyl 2,4-dimethylbenzoate

CAS No.: 33499-42-2

Cat. No.: B1582423 Get Quote

Introduction & Structural Context
Ethyl 2,4-dimethylbenzoate is an ester derivative of 2,4-dimethylbenzoic acid.[1] It serves as

a significant intermediate in organic synthesis and drug development, particularly in the

formation of heterocyclic scaffolds and flavoring agents due to its fruity, aromatic profile.[1]

From a spectroscopic perspective, this molecule presents a classic example of trisubstituted

benzene systems.[1] The steric influence of the ortho-methyl group (C2 position) on the ester

carbonyl creates distinct shielding patterns compared to unsubstituted benzoates, while the

para-methyl group (C4 position) provides electronic donation that alters the ring's electron

density distribution.

Chemical Structure & Numbering
To ensure accurate assignment, we utilize the following numbering scheme for the spectral

data:
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Figure 1: Connectivity and numbering logic for Ethyl 2,4-dimethylbenzoate. The 'ortho' effect

of the 2-Me group is a critical spectral determinant.

Experimental Protocol & Sample Preparation
Trustworthy NMR data relies on standardized sample preparation to minimize concentration-

dependent shifts (particularly for the carbonyl carbon).

Synthesis & Isolation Context
Understanding the origin of the sample is vital for identifying impurities.[1]

Synthesis: Typically produced via acid-catalyzed esterification of 2,4-dimethylbenzoic acid

with ethanol using

or via carbonylation of

-xylene.[1]

Common Impurities:

2,4-Dimethylbenzoic acid: Look for broad singlet >10 ppm (COOH).[1][2]

Ethanol: Triplet at 1.2 ppm, Quartet at 3.7 ppm.[1]
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m-Xylene: Singlet at 2.3 ppm, Multiplet at 7.0-7.2 ppm.

NMR Sample Preparation Workflow
Solvent: Deuterated Chloroform (

) is the standard solvent.[1] Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][3][4]

Crude Ethyl 2,4-dimethylbenzoate

Dissolve ~10-20 mg in 0.6 mL CDCl3

Filter through cotton/glass wool
(Remove inorganic salts)

Add TMS Internal Standard
(0.05% v/v)

Acquire 1H NMR (16 scans)
Acquire 13C NMR (256+ scans)

Process & Integrate

Click to download full resolution via product page

Figure 2: Standardized NMR acquisition workflow to ensure data integrity.

1H NMR Spectral Analysis (300-500 MHz, CDCl3)
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The proton spectrum is characterized by two distinct aromatic systems, two methyl singlets,

and the classic ethyl ester pattern.[1]

Quantitative Data Summary
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Mechanistic
Insight

H-6

(Aromatic)
7.85 - 7.92 Doublet (d) 1H

Deshielded

by the

adjacent C=O

anisotropy.

H-5

(Aromatic)
7.00 - 7.10 Doublet (d) 1H

Shielded

relative to H-

6; coupled to

H-6.

H-3

(Aromatic)
7.00 - 7.05 Singlet (s) 1H -

Isolated

between two

methyl

groups (weak

meta

coupling

possible).

(Ethyl) 4.30 - 4.38 Quartet (q) 2H

Deshielded

by

electronegati

ve Oxygen.

2-

(Ar-Me)
2.55 - 2.60 Singlet (s) 3H -

Diagnostic:

Deshielded

by ortho

carbonyl

interaction.

4-

(Ar-Me)
2.30 - 2.38 Singlet (s) 3H -

Typical

chemical shift

for aryl-

methyl

protons.

(Ethyl)
1.35 - 1.42 Triplet (t) 3H Classic

terminal
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methyl of an

ethyl ester.

Detailed Interpretation
The "Ortho" Methyl Effect (2-Me): The singlet at 2.55-2.60 ppm is significantly downfield

compared to a standard toluene methyl (~2.3 ppm). This is due to the anisotropic deshielding

from the adjacent carbonyl group. This peak is a critical diagnostic marker for ortho-

substitution in benzoates.[1]

Aromatic Coupling (AB System + Singlet): Unlike a para-substituted system (AA'BB'), the

2,4-substitution pattern breaks the symmetry.[1]

H-6 appears as a clear doublet at ~7.9 ppm, interacting only with H-5.

H-5 appears as a doublet at ~7.05 ppm.[1]

H-3 is technically a singlet because its neighbors are quaternary carbons (C2 and C4).

However, high-resolution instruments may show very fine meta-coupling (

Hz) to H-5.

13C NMR Spectral Analysis (75-125 MHz, CDCl3)
The carbon spectrum confirms the backbone structure, distinguishing between the two non-

equivalent aromatic methyl groups.[5]

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
http://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/CSD/csd-sol13.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
Shift (

, ppm)
Carbon Type Mechanistic Insight

C=O (Carbonyl) 167.0 - 168.0 Quaternary

Typical ester carbonyl;

slightly shielded by

ortho-Me sterics

compared to

unsubstituted

benzoates.

C-4 (Quaternary) 142.5 - 143.5 Quaternary Ipso to 4-Me group.

C-2 (Quaternary) 140.0 - 141.0 Quaternary Ipso to 2-Me group.

C-6 (Aromatic CH) 130.5 - 132.5 Methine
Ortho to Ester;

deshielded.

C-1 (Quaternary) 126.5 - 128.0 Quaternary Ipso to Ester.

C-3 / C-5 126.0 - 131.0 Methine

Aromatic CH signals

(often overlapping or

close).

(Ethyl) 60.5 - 61.0 Methylene
Deshielded by

Oxygen.

2- 21.5 - 22.0 Methyl Ortho-methyl group.

4- 21.0 - 21.5 Methyl Para-methyl group.

Ethyl 14.2 - 14.5 Methyl Terminal ethyl carbon.

Mechanistic Nuance: Steric Inhibition of Resonance
In unsubstituted ethyl benzoate, the carbonyl is coplanar with the aromatic ring to maximize

conjugation.[1] In Ethyl 2,4-dimethylbenzoate, the bulky 2-methyl group forces the carbonyl

slightly out of plane (steric inhibition of resonance).
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Effect: This often results in a slight upfield shift (shielding) of the carbonyl carbon (~167 ppm)

compared to planar benzoates, and it explains the distinct shift of the 2-Me protons in the 1H

spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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